molecular formula C9H12N4O B11902395 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B11902395
M. Wt: 192.22 g/mol
InChI Key: GZQFMSJYTSZPBJ-UHFFFAOYSA-N
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Description

7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a triazolo-pyrimidine core. This compound is part of a broader class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    1,2,4-Triazolo[1,5-a]pyrimidine: Known for its antimicrobial and anticancer properties.

    1,2,4-Triazolo[4,3-b]pyridazine: Exhibits various pharmacological activities.

Uniqueness

7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

7-methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

InChI

InChI=1S/C9H12N4O/c1-5-8-12-11-7(3)13(8)6(2)10-9(5)14-4/h1-4H3

InChI Key

GZQFMSJYTSZPBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N2C1=NN=C2C)C)OC

Origin of Product

United States

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